Anisodine hydrobromide
Description
Origins and Ethnobotanical Context of Anisodus tanguticus in Traditional Medicine Research
Historically, the roots of Anisodus tanguticus have been used for various medicinal purposes, including relieving pain and spasms, promoting blood circulation, and removing blood stasis. frontiersin.orgnih.govnih.gov In traditional Tibetan medicine, the plant is utilized to help livestock overcome cold events and snow disasters. kib.ac.cn The plant's medicinal effects are attributed to its rich content of tropane (B1204802) alkaloids, including anisodine (B1665107), anisodamine (B1666042), hyoscyamine, and scopolamine. wikipedia.orgwikichiro.orgnih.gov Due to extensive harvesting for its medicinal properties, wild populations of Anisodus tanguticus have significantly decreased, leading to its classification as an endangered species in China. tandfonline.comwikichiro.org
Table 1: Ethnobotanical Uses of Anisodus tanguticus
| Traditional Use | Part of Plant Used |
|---|---|
| Pain and spasm relief | Roots |
| Promoting blood circulation | Roots |
| Removing blood stasis | Roots |
| Anesthesia | Roots |
Chemical Derivation and Research Rationale for Anisodine Hydrobromide Form
Anisodine is extracted from the roots of Anisodus tanguticus. wikipedia.orgwikichiro.org For pharmaceutical and research applications, it is often converted into its hydrobromide salt form, this compound. frontiersin.org This chemical modification is a common practice in the pharmaceutical industry to improve the stability and solubility of drug compounds. reddit.comnih.govpharmtech.com The hydrobromide salt form of anisodine is more stable than the free base, which is prone to degradation. frontiersin.org This increased stability is crucial for creating consistent and reliable formulations for research and potential clinical use. reddit.com The process of creating the hydrobromide salt likely involves treating the anisodine free base with hydrobromic acid.
The primary rationale for developing the hydrobromide form was to enhance the chemical stability of anisodine, making it more suitable for injectable formulations used in research and clinical settings. frontiersin.org
Pharmacological Classification within Tropane Alkaloid Research
This compound belongs to the tropane alkaloid class of compounds. patsnap.com Tropane alkaloids are characterized by their distinctive bicyclic [3.2.1] tropane ring structure. nih.govwikipedia.org This class of compounds is predominantly found in the Solanaceae family and includes well-known alkaloids such as atropine (B194438), scopolamine, and cocaine. nih.govwikipedia.org
Pharmacologically, this compound is classified as an anticholinergic agent, specifically a non-specific muscarinic acetylcholine (B1216132) receptor antagonist. patsnap.compatsnap.com This means it works by blocking the action of acetylcholine at muscarinic receptors in both the central and peripheral nervous systems. patsnap.compatsnap.com This mechanism of action is shared with other tropane alkaloids like atropine and scopolamine, which are considered model anticholinergic drugs. nih.gov The pharmacological effects of tropane alkaloids are often stereoselective, meaning that different spatial arrangements of the molecule can result in varied potency. nih.gov
Table 2: Classification of this compound
| Category | Classification |
|---|---|
| Chemical Class | Tropane Alkaloid |
Overview of Preclinical Research Landscape on this compound
The preclinical research on this compound has largely focused on its neuroprotective and vascular effects. patsnap.compatsnap.com Studies have investigated its potential in treating conditions related to cerebral ischemia and other neurological disorders. patsnap.comcellmolbiol.org
A significant area of preclinical investigation has been its effects on cerebral blood flow and microcirculation. frontiersin.orgpatsnap.com Research has shown that this compound can improve microcirculation and has vasodilatory properties. patsnap.com In animal models of ischemic stroke, it has been observed to reduce neurological impairment and increase blood flow to ischemic areas of the brain. frontiersin.orgnih.gov
Further preclinical studies have explored the molecular mechanisms behind its neuroprotective effects. This research indicates that this compound can reduce neuronal apoptosis and calcium overload in brain tissue. It has also been shown to modulate the expression of muscarinic receptors and inhibit the production of reactive oxygen species (ROS) in brain tissues under hypoxic conditions. cellmolbiol.orgmedchemexpress.com Additionally, some studies have pointed to its anti-inflammatory properties, noting its ability to inhibit the production of pro-inflammatory cytokines. patsnap.com A 2023 meta-analysis of 11 randomized controlled trials involving 1,337 patients suggested that this compound injection was effective and safe for improving outcomes in acute ischemic stroke. frontiersin.org
Structure
2D Structure
Propriétés
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2,3-dihydroxy-2-phenylpropanoate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPDCORRBGIJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76822-34-9 | |
| Record name | Anisodine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Mechanisms of Anisodine Hydrobromide Action
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Modulation
Anisodine (B1665107) hydrobromide exerts its primary effects by blocking muscarinic acetylcholine receptors (mAChRs), which are pivotal in the parasympathetic nervous system. patsnap.com This antagonistic action prevents the neurotransmitter acetylcholine from binding to and activating these receptors, thereby inhibiting the subsequent cellular responses. patsnap.com The nature of this interaction is generally considered to be competitive, a characteristic common to many muscarinic antagonists. nih.govnih.gov
Antagonistic Interactions with mAChR Subtypes (M1, M2, M3, M4, M5)
Impact on Receptor Expression and Activity under Pathophysiological Conditions (e.g., Hypoxia/Reoxygenation)
Under pathophysiological conditions such as cerebral ischemia, which involves hypoxia and reoxygenation (H/R), the expression of muscarinic receptors can be significantly altered. Research using a middle cerebral artery occlusion (MCAO) rat model has demonstrated that Anisodine hydrobromide (referred to as AT3 in the study) can modulate these changes. researchgate.net
In cerebral artery tissues subjected to H/R, the expression of M1, M2, and M4 receptors was notably upregulated. Treatment with this compound effectively downregulated this increased expression. Similarly, in hippocampal tissues under H/R conditions, the levels of M1, M2, M4, and M5 receptors were increased, and this compound treatment reversed this effect. Notably, the expression of the M3 receptor subtype remained unchanged in all experimental groups. researchgate.net
| Brain Tissue | Receptor Subtype | Effect of Hypoxia/Reoxygenation (H/R) | Effect of this compound Treatment |
|---|---|---|---|
| Cerebral Artery | M1 | Upregulation | Downregulation |
| M2 | Upregulation | Downregulation | |
| M3 | No significant change | No significant change | |
| M4 | Upregulation | Downregulation | |
| M5 | No significant change | No significant change | |
| Hippocampus | M1 | Upregulation | Downregulation |
| M2 | Upregulation | Downregulation | |
| M3 | No significant change | No significant change | |
| M4 | Upregulation | Downregulation | |
| M5 | Upregulation | Downregulation |
Mechanistic Basis for Neurotransmitter Modulation (e.g., Aspartate)
This compound's influence extends to the modulation of neurotransmitter levels, particularly under ischemic conditions. In a study involving microglial HM cells subjected to hypoxia/reoxygenation, treatment with this compound resulted in decreased levels of the excitatory neurotransmitter aspartate. This effect was comparable to that observed with atropine (B194438), a well-known muscarinic antagonist, and a specific M2 receptor inhibitor, suggesting that the modulation of aspartate may be mediated, at least in part, through the M2 receptor subtype. researchgate.net
Intracellular Signaling Pathway Regulation
The neuroprotective effects of this compound are also linked to its ability to modulate key intracellular signaling pathways that are crucial for cell survival and function.
ERK1/2 Signaling Pathway Activation
A key mechanism underlying the neuroprotective action of this compound is its ability to activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. nih.gov The ERK1/2 pathway is a critical cascade involved in regulating cellular processes such as proliferation, differentiation, and survival. nih.gov Activation of this pathway is considered a significant contributor to the therapeutic effects of this compound in conditions like acute ischemic stroke. nih.gov In the context of neuroprotection, ERK1/2 activation can promote neuronal survival and protect against oxidative stress-induced cell death. nih.gov
ATPase Activity Modulation
This compound has been found to regulate ATPase activity, which is another core component of its mechanism of action in treating cerebral ischemia. nih.gov ATPases, such as Na+/K+-ATPase and Ca2+/Mg2+-ATPase, are essential membrane-bound enzymes that maintain cellular ion homeostasis, a process that is often disrupted during ischemic events. While it is established that this compound modulates ATPase activity, the specific types of ATPases it targets and the precise nature of this regulation (i.e., activation or inhibition) are not detailed in the available research. The regulation of these ion pumps is critical for neuronal function and survival, and dysregulation can lead to cytotoxic ion imbalances.
Notch Signaling Pathway Involvement in Neural Plasticity
Recent studies indicate that this compound plays a role in promoting neural plasticity, in part through its influence on the Notch signaling pathway. The Notch pathway is a highly conserved cell signaling system that is crucial for neuronal development and has been implicated in adult neurogenesis, synaptic plasticity, and memory. researchgate.netnih.govresearcher.life
In a mouse model of ischemic stroke, treatment with this compound was found to enhance neurological function and promote neural remodeling. researchgate.netnih.govcfmot.de This was associated with an increase in the protein levels of key components of the Notch pathway, specifically Notch1 and its downstream target, Hes1, in the peri-infarct cortex. researchgate.net To further elucidate the role of this pathway, a γ-secretase inhibitor (DAPT), which blocks Notch signaling, was used. The study demonstrated that the beneficial effects of this compound on neural plasticity were impacted by the inhibition of the Notch signaling pathway, confirming its involvement in the compound's mechanism of action. researchgate.netnih.govcfmot.de
| Protein | Effect of this compound Treatment | Experimental Model | Reference |
|---|---|---|---|
| Notch1 | Increased protein level | Ischemic stroke in mice (MCAO model) | researchgate.net |
| Hes1 | Increased protein level | Ischemic stroke in mice (MCAO model) | researchgate.net |
Regulation of HIF-1α Pathway
This compound has been shown to regulate the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, a critical mediator of cellular adaptation to low oxygen conditions. oup.com In pathological conditions such as cerebral ischemia, the HIF-1α pathway is activated and plays a complex role in both cell survival and death. cfmot.depatsnap.combiocat.comresearchgate.net
Research using a model of hypoxia/reoxygenation (H/R) in human cerebral microvascular endothelial cells demonstrated that H/R conditions induce the expression of HIF-1α. oup.com Treatment with this compound was found to suppress this H/R-induced overexpression of HIF-1α. oup.com This effect is believed to be one of the mechanisms underlying the neuroprotective properties of the compound in the context of ischemic injury. oup.com
| Condition | Effect on HIF-1α Expression | Effect of this compound | Experimental Model | Reference |
|---|---|---|---|---|
| Hypoxia/Reoxygenation (H/R) | Induced/Overexpressed | Suppressed H/R-induced overexpression | Human cerebral microvascular endothelial cells | oup.com |
Cellular Homeostasis and Stress Response Mechanisms
Calcium Ion Influx Regulation and Accumulation Mitigation
This compound has demonstrated a significant role in the regulation of intracellular calcium ion (Ca2+) levels, a critical aspect of neuronal function and a key factor in excitotoxicity during ischemic events. Dysregulation of calcium homeostasis can lead to a cascade of detrimental cellular events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death.
In a study utilizing a model of cerebral ischemia, this compound exhibited a concentration-dependent inhibition of calcium ion influx. nih.gov Another study on hypoxia-induced rat retinal progenitor cells and brain neural stem cells also showed an increase in intracellular calcium concentration ([Ca2+]i) following hypoxia, which is a condition this compound is used to address. The ability of this compound to mitigate the influx and accumulation of calcium ions is considered a key component of its neuroprotective mechanism, helping to prevent the downstream consequences of calcium overload in pathological conditions. nih.govoup.com
| Experimental Model | Key Finding | Reference |
|---|---|---|
| Cerebral Ischemia (Hypoxia/Reoxygenation) | Concentration-dependent inhibition of calcium ion influx | nih.gov |
| Hypoxia-induced Rat Retinal Progenitor Cells and Brain Neural Stem Cells | Hypoxia increased intracellular calcium; this compound is used to counter such effects |
Reactive Oxygen Species (ROS) Level Modulation and Oxidative Stress Alleviation
This compound has been shown to effectively modulate the levels of Reactive Oxygen Species (ROS) and alleviate oxidative stress, a major contributor to cellular damage in various pathological conditions, including cerebral ischemia. Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates, leading to damage of lipids, proteins, and DNA.
In a hypoxia/reoxygenation model using human cerebral microvascular endothelial cells, this compound treatment was found to inhibit the production of ROS. researchgate.net Similarly, in a cerebral ischemia model, the compound demonstrated a concentration-dependent reduction in ROS levels. nih.gov This anti-oxidative action is a significant aspect of its neuroprotective effects, as it helps to mitigate the widespread cellular damage caused by oxidative stress during events like stroke. nih.govoup.com The ability to scavenge reactive oxygen species is a recognized characteristic of this compound.
| Experimental Model | Effect on ROS Levels | Reference |
|---|---|---|
| Hypoxia/Reoxygenation in Human Cerebral Microvascular Endothelial Cells | Inhibited H/R-induced ROS production | researchgate.net |
| Cerebral Ischemia | Concentration-dependent inhibition of ROS levels | nih.gov |
| General Neuroprotection Studies | Recognized for scavenging reactive oxygen species |
Influence on Autophagic Processes in Cellular Damage Models
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis, especially in response to stress such as nutrient deprivation or the accumulation of damaged organelles. dntb.gov.ua Dysregulated autophagy is implicated in a variety of diseases.
Research has indicated that this compound has several non-cholinergic effects, which include the modulation of autophagy. oup.com One study explicitly states that autophagy is involved in the protective effect of this compound on PC12 cells under hypoxic conditions. This suggests that the compound's therapeutic actions in cellular damage models are, at least in part, mediated through its influence on autophagic pathways, helping to clear damaged components and promote cell survival under stressful conditions.
Impact on Cellular Apoptosis and Survival Pathways (e.g., Bax expression)
This compound has been shown to inhibit neuronal apoptosis, a critical mechanism in its neuroprotective effects nih.gov. Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of molecular events. A key control point in this process is the mitochondrial pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax).
The ratio of pro- to anti-apoptotic proteins, particularly the Bax/Bcl-2 ratio, is a crucial determinant of a cell's susceptibility to apoptosis. An increase in this ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioner enzymes of apoptosis. Specifically, the activation of caspase-3 is a downstream event that commits the cell to apoptosis. While direct studies on this compound's effect on Bax expression are not extensively detailed, its established role in inhibiting apoptosis suggests a potential modulation of the Bax/Bcl-2 ratio, thereby favoring cell survival.
Table 1: Key Proteins in Apoptosis Regulation
| Protein Name | Function | Role in Apoptosis |
|---|---|---|
| Bax | B-cell lymphoma 2 (Bcl-2)-associated X protein | Pro-apoptotic |
| Bcl-2 | B-cell lymphoma 2 | Anti-apoptotic |
| Caspase-3 | Cysteine-aspartic protease 3 | Executioner |
Membrane Lipid Peroxidation Inhibition
One of the pharmacological actions of this compound includes anti-oxidative damage properties nih.gov. This is particularly relevant to the process of membrane lipid peroxidation, a chain reaction of oxidative degradation of lipids. This process leads to cell membrane damage and the formation of reactive aldehydes, which can disrupt cellular function and contribute to cell death.
Lipid peroxidation is initiated by reactive oxygen species (ROS) and involves three stages: initiation, propagation, and termination. The inhibition of this process is a key mechanism of antioxidant compounds. Although direct evidence detailing the specific inhibitory effects of this compound on membrane lipid peroxidation is emerging, its recognized anti-oxidative capabilities suggest that it may interfere with this damaging cascade, thereby preserving cell membrane integrity and function.
Neuroinflammatory Pathway Modulation
This compound has been shown to modulate neuroinflammatory pathways, which play a significant role in the pathophysiology of various neurological conditions.
A key aspect of the anti-inflammatory action of this compound is its ability to suppress the production of pro-inflammatory cytokines. Research has demonstrated that this compound can decrease serum levels of interleukin-6 (IL-6) nih.gov. Furthermore, in a rat model of septic shock, both anisodamine (B1666042) hydrobromide and this compound suppressed the release of tumor necrosis factor-alpha (TNF-α) and IL-6 induced by lipopolysaccharide (LPS) nih.gov. These cytokines are central mediators of the inflammatory response, and their inhibition can significantly attenuate inflammation-mediated tissue damage.
Table 2: Pro-inflammatory Cytokines Modulated by this compound
| Cytokine | Full Name | Primary Function in Inflammation |
|---|---|---|
| IL-6 | Interleukin-6 | Promotes inflammation, involved in immune response |
| TNF-α | Tumor Necrosis Factor-alpha | Key regulator of systemic inflammation |
This compound also influences the activation of inflammatory cells. Studies have shown that it can suppress the interaction between leukocytes and the endothelium induced by LPS nih.gov. This interaction is a critical step in the infiltration of inflammatory cells into tissues. By inhibiting this process, this compound can reduce the inflammatory response at the tissue level. The activation of microglia and astrocytes is a hallmark of neuroinflammation. While direct modulation of these specific cell types by this compound is an area of ongoing investigation, its ability to suppress leukocyte-endothelial interactions points to a broader modulatory effect on inflammatory cell activity.
Vascular and Microcirculatory Regulation Mechanisms
The effects of this compound extend to the regulation of vascular and microcirculatory functions, which are crucial for maintaining tissue perfusion and homeostasis.
A significant pharmacological action of this compound is the regulation of the nitric oxide synthase (NOS) system nih.gov. Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, playing a key role in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the endothelium. The production of NO is catalyzed by nitric oxide synthases. In the context of inflammation, such as that induced by LPS, there can be an overproduction of NO, which can be detrimental. Anisodamine hydrobromide has been shown to protect against LPS-induced increases in nitric oxide production in human cerebral microvascular endothelial cells researchgate.net. This suggests that this compound may help to maintain balanced NO levels, thereby supporting normal microcirculatory function.
Modulation of Angiogenic Factors
Current research provides limited direct evidence on the modulation of primary angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), by this compound. However, studies suggest a potential indirect influence on angiogenesis through the upregulation of neurotrophic factors. Research has demonstrated that this compound can promote the expression of neurotrophic factors like Nerve Growth Factor (NGF).
Neurotrophic factors, including NGF and Brain-Derived Neurotrophic Factor (BDNF), are recognized as potent angiogenic agents themselves. nih.gov They can stimulate the proliferation and migration of endothelial cells, leading to the formation of new blood vessels. nih.gov This process is crucial for tissue repair and recovery after ischemic events. Therefore, it is plausible that this compound may contribute to angiogenic processes indirectly by increasing the local concentration of these neurotrophic factors, which in turn stimulate vascular growth. This potential mechanism warrants further investigation to establish a direct causal link between this compound, neurotrophic factors, and angiogenesis in relevant pathological conditions.
Mechanisms of Microcirculation Improvement and Vascular Resistance Reduction
This compound has been shown to improve microcirculation and reduce vascular resistance, which is beneficial in conditions characterized by compromised blood flow. patsnap.com The primary mechanism underlying these effects is its action as an anticholinergic agent, specifically through the blockade of muscarinic acetylcholine receptors in the nervous system. patsnap.compatsnap.com This blockade inhibits the actions of acetylcholine, a neurotransmitter that can cause vasoconstriction, thereby leading to vasodilation and a reduction in vascular resistance. patsnap.com
By inducing vasodilation, this compound helps to relieve vasospasm, open previously closed arterioles, and restore blood flow to ischemic tissues. patsnap.comfrontiersin.org This improvement in microcirculatory hemodynamics has been observed in various preclinical models. For instance, in a study involving a rat model of septic shock, this compound demonstrated significant improvements in mesenteric microcirculation. nih.gov
Key findings from this research include:
Restoration of Blood Flow: It effectively restored the velocity of microcirculatory blood flow. nih.gov
Improvement of Flow Patterns: The treatment improved abnormal microcirculatory flow patterns, such as intermittent and reciprocating blood flow, which are characteristic of septic shock. nih.gov
Anti-inflammatory Effects: this compound suppressed the interaction between leukocytes and the vascular endothelium and inhibited the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov These inflammatory processes are known to contribute to microvascular dysfunction.
| Parameter | Effect of this compound | Mechanism |
|---|---|---|
| Microcirculatory Blood Flow Velocity | Restored/Increased | Vasodilation via muscarinic receptor blockade |
| Microcirculatory Flow Patterns | Improved | Relief of vasospasm |
| Leukocyte-Endothelium Interaction | Suppressed | Anti-inflammatory action |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Release Suppressed | Anti-inflammatory action |
Influence on Cerebral Vascular Changes and Hemorheological Parameters
This compound is utilized in the management of various cerebrovascular conditions due to its positive influence on cerebral blood flow and blood properties. patsnap.comfrontiersin.org Clinical studies have demonstrated its ability to improve cerebral collateral circulation and increase blood perfusion in ischemic brain tissue. frontiersin.orgnih.gov
The mechanisms contributing to these cerebral vascular effects include:
Alleviation of Oxidative Stress: In human cerebral microvascular endothelial cells exposed to hypoxia/reoxygenation injury, this compound has been shown to alleviate oxidative stress. It achieves this by suppressing the production of nitric oxide (NO) and reactive oxygen species (ROS), predominantly through the downregulation of the M4-muscarinic acetylcholine receptor. techscience.com This protective effect on the vascular endothelium is crucial for maintaining cerebral vascular integrity and function.
Improvement of Hemorheology: The compound has been noted to improve hemorheological parameters. frontiersin.orgnih.gov Hemorheology refers to the flow properties of blood, including viscosity and the behavior of red blood cells. By improving these properties, this compound can enhance blood flow through the narrow cerebral microvessels.
Anti-platelet Aggregation: this compound exhibits properties that resist platelet aggregation. frontiersin.orgnih.gov This action helps to prevent the formation of microthrombi that can obstruct cerebral vessels and worsen ischemic damage.
A meta-analysis of clinical trials in patients with acute ischemic stroke provided quantitative evidence of its effects on cerebral perfusion. nih.gov
| Parameter | Effect of this compound Treatment | Significance |
|---|---|---|
| Relative Cerebral Blood Volume (rCBV) | Significantly Increased [SMD = 0.28] | Indicates improved blood perfusion in the brain. nih.gov |
| Relative Time to Peak (rTTP) | Significantly Reduced [SMD = -0.81] | Suggests faster arrival of blood to brain tissue. nih.gov |
| Hemorheology | Improved | Enhances blood flow characteristics. frontiersin.orgnih.gov |
| Platelet Aggregation | Resisted | Reduces risk of microthrombi formation. frontiersin.orgnih.gov |
Preclinical Research Models and Methodologies in Anisodine Hydrobromide Studies
In vitro Cellular Models
In vitro models are fundamental for dissecting the molecular and cellular effects of Anisodine (B1665107) hydrobromide in a controlled environment. These models allow researchers to study specific cell types involved in neuropathology and their responses to the compound under conditions mimicking injury.
Neuronal cell lines are crucial for investigating the direct neuroprotective effects of Anisodine hydrobromide. Studies have employed cell lines like HT22 and NSC-34 to model oxidative stress-induced neuronal injury. Research indicates that this compound treatment can dose-dependently reduce the content of malondialdehyde (MDA), a marker of lipid peroxidation, and decrease levels of reactive oxygen species (ROS) in these cells jsu-mse.com. Concurrently, it has been shown to increase the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme jsu-mse.com. These findings suggest that this compound exerts neuroprotective effects through antioxidative stress mechanisms, with evidence pointing towards the M2 muscarinic receptor as a potential target for its action jsu-mse.com.
| Cell Line | Model/Condition | Key Findings with this compound Treatment | Reference |
|---|---|---|---|
| HT22 & NSC-34 | Oxidative Stress | Reduced malondialdehyde (MDA) content and reactive oxygen species (ROS) levels. | jsu-mse.com |
| HT22 & NSC-34 | Oxidative Stress | Increased superoxide dismutase (SOD) activity. | jsu-mse.com |
| HT22 & NSC-34 | Oxidative Stress | The neuroprotective effect may be mediated by inhibition of the M2 muscarinic receptor. | jsu-mse.com |
Neuroglial cells, including microglia and astrocytes, play a critical role in the inflammatory response following brain injury. To study the effects of this compound on these cells, researchers have used models such as microglial HM cells and astrocyte SVG12 cells subjected to hypoxia/reoxygenation (H/R) cellmolbiol.orgnih.gov. Studies have demonstrated that this compound can modulate the expression of muscarinic receptors on these cells under hypoxic conditions cellmolbiol.orgnih.gov. Specifically, it was found to reduce the exacerbated expression of M2 receptors in H/R-treated glial cells cellmolbiol.org. Furthermore, the compound led to a decrease in aspartate levels in HM cells and inhibited calcium ion influx and ROS levels in a concentration-dependent manner, highlighting its neuroprotective mechanisms cellmolbiol.orgnih.gov.
| Cell Line | Model/Condition | Key Findings with this compound Treatment | Reference |
|---|---|---|---|
| Microglial HM cells & Astrocytes SVG12 | Hypoxia/Reoxygenation (H/R) | Reduced exacerbated M2 muscarinic receptor expression. | cellmolbiol.org |
| Microglial HM cells | Hypoxia/Reoxygenation (H/R) | Decreased aspartate levels. | cellmolbiol.orgnih.gov |
| Microglial HM cells & Astrocytes SVG12 | Hypoxia/Reoxygenation (H/R) | Inhibited calcium ion influx and reactive oxygen species (ROS) levels in a concentration-dependent manner. | cellmolbiol.orgnih.gov |
The blood-brain barrier (BBB), formed by brain microvascular endothelial cells, is critical in protecting the central nervous system. The human cerebral microvascular endothelial cell line, hCMEC/D3, has been used to model BBB dysfunction under ischemic conditions. In studies using a hypoxia/reoxygenation (H/R) model on hCMEC/D3 cells, this compound (also referred to as AT3) demonstrated protective effects techscience.com. The compound suppressed the H/R-induced upregulation of M2 and M4 muscarinic acetylcholine (B1216132) receptors (mAChRs) techscience.com. This action was linked to the inhibition of nitric oxide (NO) and reactive oxygen species (ROS) production, as well as a reduction in apoptosis techscience.com. The protective mechanism appears to be predominantly mediated through the downregulation of the M4-mAChR techscience.com.
| Cell Line | Model/Condition | Key Findings with this compound Treatment | Reference |
|---|---|---|---|
| hCMEC/D3 | Hypoxia/Reoxygenation (H/R) | Suppressed H/R-upregulated M2 and M4 muscarinic acetylcholine receptors (mAChRs). | techscience.com |
| hCMEC/D3 | Hypoxia/Reoxygenation (H/R) | Inhibited the production of nitric oxide (NO) and reactive oxygen species (ROS). | techscience.com |
| hCMEC/D3 | Hypoxia/Reoxygenation (H/R) | Reduced cellular apoptosis. | techscience.com |
| hCMEC/D3 | Hypoxia/Reoxygenation (H/R) | Protective effects are predominantly mediated via inhibition of M4-mAChR. | techscience.com |
The Hypoxia/Reoxygenation (H/R) model is a widely used in vitro technique to simulate the ischemia-reperfusion injury that occurs in conditions like stroke nih.gov. This process involves subjecting cultured cells to a low-oxygen (hypoxic) environment, followed by the reintroduction of oxygen (reoxygenation), which mimics the restoration of blood flow to an ischemic area. This model has been instrumental in studying the effects of this compound on various cerebral cell types. Across neuronal, neuroglial (astrocytes, microglia), and brain endothelial cells, H/R injury induces oxidative stress, inflammation, and apoptosis cellmolbiol.orgtechscience.com. Research has consistently shown that this compound mitigates these effects by reducing the production of ROS and NO, inhibiting calcium influx, and modulating the expression of muscarinic receptors that are upregulated during H/R stress cellmolbiol.orgnih.govtechscience.com.
In vivo Animal Models of Neurological and Systemic Disorders
In vivo animal models are indispensable for evaluating the therapeutic potential of this compound in a complex, living system that reflects human diseases more closely.
The Middle Cerebral Artery Occlusion (MCAO) model is the most frequently used animal model to replicate focal cerebral ischemia, the main cause of human stroke nih.govcreative-biolabs.comperimed-instruments.com. The procedure involves blocking the MCA, which leads to reproducible infarcts in the cortex and striatum creative-biolabs.com. Studies using MCAO models in both rats and mice have provided significant insights into the neuroprotective and neurorestorative effects of this compound.
In MCAO mouse models, treatment with this compound has been shown to improve post-stroke neurological function nih.gov. This functional recovery is supported by observations of increased neurite intersections and dendritic spine density in the area surrounding the infarct nih.gov. The compound also promoted the regeneration of dendritic and axonal structures nih.govresearchgate.net. At the molecular level, this compound significantly increased the protein levels of Growth Associated Protein 43 (Gap43), Nerve Growth Factor (NGF), Notch1, and Hes1, suggesting an impact on neuroplasticity and neural regeneration potentially via the Notch signaling pathway nih.govresearchgate.net.
In MCAO rat models, research has focused on the compound's interaction with muscarinic receptors. Following ischemia, this compound administration effectively reduced the exacerbated expression of M1, M2, M4, and M5 receptors in brain tissues, demonstrating its ability to modulate cholinergic signaling in the context of ischemic injury cellmolbiol.orgnih.gov.
| Animal Model | Key Findings with this compound Treatment | Reference |
|---|---|---|
| MCAO Mouse Model | Improved post-stroke neurological function. | nih.gov |
| MCAO Mouse Model | Increased neurite intersections and dendritic spine density in the peri-infarct cortex. | nih.gov |
| MCAO Mouse Model | Promoted regeneration of dendritic and axonal structures. | nih.govresearchgate.net |
| MCAO Mouse Model | Significantly increased protein levels of Gap43, NGF, Notch1, and Hes1. | nih.govresearchgate.net |
| MCAO Rat Model | Reduced exacerbated expression of M1, M2, M4, and M5 muscarinic receptors in brain tissue. | cellmolbiol.orgnih.gov |
Vascular Dementia Models
Vascular dementia is a form of cognitive impairment resulting from compromised blood flow to the brain. hopkinsmedicine.orgalz.org A common animal model to simulate this condition is the permanent bilateral common carotid artery occlusion in rats.
Permanent Bilateral Common Carotid Artery Occlusion in Sprague-Dawley Rats
This surgical model induces chronic cerebral hypoperfusion, mimicking the reduced blood flow characteristic of vascular dementia in humans. niph.go.jpresearchgate.net The procedure involves the permanent ligation of both common carotid arteries in Sprague-Dawley rats, leading to a sustained decrease in cerebral blood flow. This reduction in blood supply causes ischemic damage to brain tissue, particularly in vulnerable regions like the hippocampus and cortex, resulting in cognitive deficits.
Studies utilizing this model have been instrumental in evaluating the neuroprotective effects of compounds like this compound. By assessing behavioral outcomes, such as performance in memory tasks, and analyzing histological changes in the brain, researchers can determine the potential of a therapeutic agent to mitigate the neuronal damage and cognitive decline associated with chronic cerebral ischemia.
Septic Shock Models
Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to widespread inflammation and organ dysfunction. mdpi.com Animal models are crucial for understanding the pathophysiology of sepsis and for testing potential therapeutic interventions.
Lipopolysaccharide (LPS)-induced Septic Shock in Rats
A widely used model to induce septic shock involves the administration of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net In rats, intraperitoneal injection of LPS triggers a systemic inflammatory response, mirroring the clinical features of sepsis in humans. nih.govresearchgate.netfrontiersin.org This response includes the release of pro-inflammatory cytokines, leading to physiological changes such as hypotension and organ damage. nih.govmdpi.com
Researchers have used this model to investigate the anti-inflammatory and protective effects of this compound in the context of sepsis. By measuring inflammatory markers, assessing organ function, and monitoring survival rates in LPS-treated rats, the therapeutic potential of this compound in mitigating the detrimental effects of septic shock can be evaluated.
Advanced Research Methodologies
A variety of sophisticated techniques are employed to investigate the molecular and cellular mechanisms underlying the effects of this compound.
Immunohistochemical Assessment of Receptor Expression in Tissues
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific proteins within tissues. mdpi.comnih.gov This method utilizes antibodies that specifically bind to the protein of interest, which are then detected using a chromogenic or fluorescent label.
In the context of this compound research, IHC is employed to assess the expression of various receptors in different tissues. nih.govplos.org For example, studies might investigate the expression of neurotransmitter receptors in the brain to understand how this compound modulates neuronal signaling. By staining tissue sections with specific antibodies, researchers can identify the cell types and brain regions where these receptors are expressed, providing insights into the compound's potential targets. nih.gov
Staining Techniques for Neural Morphometry
Understanding the structural changes in neurons is crucial for evaluating the effects of therapeutic agents on the nervous system. Staining techniques that allow for the detailed visualization of neuronal morphology are essential for this purpose.
Golgi Staining: The Golgi-Cox method is a classic technique that impregnates a small percentage of neurons with silver chromate, allowing for the complete visualization of their dendritic and axonal processes against a clear background. nih.govnih.gov This technique is invaluable for studying the intricate details of neuronal architecture, including dendritic branching patterns and the density of dendritic spines, which are critical for synaptic transmission. nih.govresearchgate.net
Immunofluorescence: This technique uses fluorescently labeled antibodies to detect specific proteins within cells. nih.gov In neuroscience research, immunofluorescence can be used to identify different types of neurons and to visualize specific subcellular structures. When combined with Golgi staining, it allows for the correlation of detailed morphological information with the molecular identity of the neuron. nih.govbohrium.com
These staining techniques have been utilized in studies to assess the impact of this compound on neural plasticity and remodeling. researchgate.net For instance, researchers have used Golgi and immunofluorescence staining to measure changes in neurite intersections and dendritic spine density in the peri-infarct cortex following ischemic stroke, demonstrating the compound's role in promoting neural regeneration. researchgate.net
High-Throughput Transcriptomic Analysis
High-throughput transcriptomic analysis provides a comprehensive view of the gene expression profile of a cell or tissue. alitheagenomics.combiorxiv.org This technology allows for the simultaneous measurement of the expression levels of thousands of genes, offering insights into the cellular pathways and biological processes affected by a particular treatment or condition.
Single-Cell RNA Sequencing (scRNA-Seq)
A powerful transcriptomic technique, scRNA-Seq, enables the analysis of gene expression at the single-cell level. genomeweb.com This provides a much higher resolution of cellular heterogeneity compared to bulk RNA sequencing. In the context of this compound research, scRNA-Seq could be used to identify specific cell populations that are responsive to the compound and to understand the gene expression changes that mediate its therapeutic effects.
While direct evidence of high-throughput transcriptomic analysis in this compound studies is emerging, its application holds significant promise for elucidating the compound's complex mechanisms of action in a more detailed and unbiased manner. alitheagenomics.comthermofisher.commdpi.com
Biochemical Assays for Oxidative Stress Markers
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, plays a crucial role in various diseases. nih.gov Biochemical assays are commonly used to measure markers of oxidative stress and antioxidant defense systems.
Key markers and the assays used to measure them include:
Malondialdehyde (MDA): A product of lipid peroxidation, MDA levels are often measured using the thiobarbituric acid reactive substances (TBARS) assay. abcam.com Increased MDA levels are indicative of oxidative damage to lipids. abcam.comnih.govabcam.cn
Superoxide Dismutase (SOD): This is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals. nih.gov SOD activity assays are used to assess the capacity of the antioxidant defense system.
Reactive Oxygen Species (ROS): These are highly reactive molecules that can damage cellular components. abcam.comgenox.com Fluorescent probes are often used to directly measure ROS levels in cells and tissues.
These biochemical assays are employed in preclinical studies of this compound to determine its antioxidant properties. By measuring the levels of these markers in various disease models, researchers can assess the compound's ability to mitigate oxidative stress and protect against cellular damage.
Table of Research Findings
| Methodology | Model/System | Key Findings |
| Vascular Dementia Model | Permanent Bilateral Common Carotid Artery Occlusion in Sprague-Dawley Rats | Induces chronic cerebral hypoperfusion, leading to cognitive deficits and neuronal damage. |
| Septic Shock Model | Lipopolysaccharide (LPS)-induced in Rats | Triggers a systemic inflammatory response, mimicking clinical features of sepsis. |
| Immunohistochemistry | Various Tissues | Allows for the visualization and localization of specific receptor proteins. |
| Golgi & Immunofluorescence Staining | Neural Tissue | Reveals detailed neuronal morphology, including dendritic branching and spine density. This compound has been shown to increase neurite intersections and dendritic spine density in the peri-infarct cortex. researchgate.net |
| High-Throughput Transcriptomics | Cells/Tissues | Provides a comprehensive profile of gene expression changes in response to treatment. |
| Biochemical Assays | Biological Samples | Quantifies markers of oxidative stress (MDA, ROS) and antioxidant enzyme activity (SOD). |
Molecular Techniques for Protein Expression Analysis (e.g., Bax, p-Akt, Gap43, NGF, Notch1, Hes1)
In preclinical evaluations of this compound, particularly concerning its neuroprotective and neuroregenerative properties, molecular techniques are fundamental for analyzing changes in protein expression. These methods allow researchers to elucidate the mechanisms of action at the cellular level. Western blot analysis and immunofluorescence staining are two of the primary techniques employed to quantify the expression of key proteins involved in apoptosis, cell survival, and neural plasticity.
Studies utilizing a mouse model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, have demonstrated the impact of this compound on several critical signaling proteins. nih.govresearchgate.net The expression levels of proteins such as the pro-apoptotic protein Bax, the phosphorylated (active) form of Akt (p-Akt), Growth-Associated Protein 43 (Gap43), Nerve Growth Factor (NGF), and components of the Notch signaling pathway (Notch1 and its downstream target Hes1) are routinely assessed.
Western Blot Analysis: This technique is a cornerstone for quantifying the relative abundance of specific proteins in tissue homogenates from preclinical models. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. In studies of this compound, Western blotting has been used to show that the compound can downregulate the expression of the pro-apoptotic protein Bax while promoting the phosphorylation of Akt, a key mediator of cell survival. nih.govresearchgate.net This shift in the balance between pro-apoptotic and pro-survival signals is a critical indicator of the compound's neuroprotective effects.
Immunofluorescence Staining: This method provides spatial information about protein expression within tissues. By using fluorescently labeled antibodies, researchers can visualize the location and relative abundance of proteins in specific cell types or subcellular compartments within brain slices. Following ischemic injury, studies have used immunofluorescence to observe changes in the expression of proteins related to neural remodeling and regeneration, such as Gap43 and NGF, in the peri-infarct cortex of mice treated with this compound. nih.govresearchgate.net
Research findings indicate that this compound treatment significantly modulates these key proteins. Specifically, in post-stroke models, the compound has been shown to increase the protein levels of Gap43, NGF, Notch1, and Hes1, suggesting a role in promoting neuroplasticity and neural repair. nih.govresearchgate.net
The table below summarizes the observed changes in the expression of these key proteins following this compound treatment in a preclinical model of ischemic stroke.
| Protein Target | Primary Function | Observed Effect of this compound | Primary Analytical Technique |
|---|---|---|---|
| Bax | Pro-apoptotic | Downregulation | Western Blot |
| p-Akt | Pro-survival, cell signaling | Upregulation / Increased Phosphorylation | Western Blot |
| Gap43 | Neuronal growth and regeneration | Upregulation | Western Blot, Immunofluorescence |
| NGF | Neurotrophic factor, neuronal survival and growth | Upregulation | Western Blot, Immunofluorescence |
| Notch1 | Cell-fate determination, neural development | Upregulation | Western Blot, Immunofluorescence |
| Hes1 | Downstream target of Notch signaling | Upregulation | Western Blot, Immunofluorescence |
Assessment of Neuronal Activity and Synaptic Plasticity in Experimental Paradigms
The ability of the nervous system to adapt, known as synaptic plasticity, is a fundamental process underlying learning, memory, and recovery from injury. khanacademy.org Preclinical studies on this compound investigate its potential to modulate this process, which is crucial for functional recovery after neurological damage, such as ischemic stroke. The assessment of neuronal activity and synaptic plasticity involves both structural and functional methodologies.
Structural Analysis of Neuroplasticity: Changes in the physical structure of neurons are a key indicator of plasticity. Techniques like Golgi staining allow for the detailed visualization of entire neurons, including their dendritic branches and spines. In a mouse model of ischemic stroke, treatment with this compound has been shown to result in increased neurite intersections and a higher density of dendritic spines in the peri-infarct cortex. nih.govresearchgate.net These structural changes suggest an enhancement of synaptic connectivity and are considered a physical basis for improved neurological function.
Functional Assessment via Electrophysiology: While structural changes are informative, the gold standard for assessing synaptic plasticity is through electrophysiological recordings, which measure the functional strength of synaptic connections. nih.gov These techniques are typically performed on brain slices in vitro.
A primary experimental paradigm used to study synaptic strengthening is the induction of Long-Term Potentiation (LTP) . khanacademy.orgnih.govbiorxiv.org LTP is a persistent increase in synaptic strength following high-frequency stimulation of a presynaptic pathway. nih.gov The methodology involves:
Baseline Recording: A stimulating electrode is placed to activate a presynaptic pathway, and a recording electrode measures the postsynaptic response (e.g., excitatory postsynaptic potential, EPSP) in a target neuron. Baseline synaptic strength is established by delivering single pulses at a low frequency.
Induction Protocol: A high-frequency electrical stimulation (e.g., a theta-burst protocol) is delivered to the presynaptic fibers. This intense, repetitive activation is designed to mimic patterns of neural activity that can lead to memory formation. frontiersin.org
Post-Induction Recording: The postsynaptic responses to the same single pulses used for baseline are recorded for an extended period. An increase in the amplitude of the EPSP that lasts for an hour or more indicates the successful induction of LTP, reflecting a strengthening of the synapse. nih.gov
By quantifying the magnitude and duration of LTP, researchers can directly assess the capacity for synaptic strengthening. Although studies have demonstrated that this compound promotes structural correlates of neuroplasticity, the application of these electrophysiological paradigms would provide direct functional evidence of its effects on synaptic efficacy and the mechanisms underlying neural recovery. nih.govresearchgate.net
Pharmacological Research on Therapeutic Potentials of Anisodine Hydrobromide Preclinical Focus
Neuroprotective Effects and Associated Mechanisms in Experimental Cerebral Ischemia
Preclinical evidence suggests that anisodine (B1665107) hydrobromide exerts significant neuroprotective effects in the context of experimental cerebral ischemia. These effects are attributed to its ability to interfere with key pathological processes that lead to neuronal damage following a stroke. nih.gov As a central muscarinic cholinergic receptor blocker, its neuroprotective action is linked to pharmacological activities such as anti-oxidative damage, anti-inflammation, and inhibition of neuronal apoptosis. nih.govresearchgate.net
Anisodine hydrobromide has demonstrated the capacity to reduce neuronal cell death and apoptosis in animal models of chronic cerebral hypoperfusion. nih.gov Studies using a rat model of chronic cerebral hypoperfusion established by permanent ligation of the bilateral common carotid arteries (two-vessel occlusion) showed that treatment with this compound could significantly reduce neuron necrosis and apoptosis. nih.gov
The underlying mechanism for this neuroprotection appears to involve the activation of specific cell survival signaling pathways. nih.govresearchgate.net Research has revealed that this compound can promote the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax. nih.govresearchgate.net Furthermore, it has been shown to enhance the phosphorylation of Akt and GSK-3β, key components of a signaling pathway crucial for cell survival and proliferation. nih.govresearchgate.net By activating the Akt/GSK-3β signaling pathway, this compound helps to attenuate neuronal cell death and apoptosis. nih.gov
Table 1: Effects of this compound on Neuronal Cell Death Markers
| Experimental Model | Key Finding | Proposed Mechanism |
| Chronic Cerebral Hypoperfusion (Rats) | Reduced neuron necrosis and apoptosis. nih.gov | Upregulation of Bcl-2 protein expression. nih.govresearchgate.net |
| Chronic Cerebral Hypoperfusion (Rats) | Attenuated neuronal cell death. nih.gov | Downregulation of Bax protein expression. nih.govresearchgate.net |
| Chronic Cerebral Hypoperfusion (Rats) | Promoted neuronal survival. nih.gov | Activation of Akt/GSK-3β signaling pathway. nih.govresearchgate.net |
Consistent with its neuroprotective effects at the cellular level, this compound has been shown to improve functional outcomes in animal models of stroke. nih.gov In a mouse model of distal middle cerebral artery occlusion (MCAO), treatment with this compound resulted in improved post-stroke neurological function compared to control groups. nih.govresearchgate.net
Similarly, in a rat model of chronic cerebral hypoperfusion, this compound treatment significantly improved cognitive deficits. nih.gov The compound was also found to ameliorate memory deficits, an effect linked to its ability to revise the imbalance of monoamine neurotransmitters and address cholinergic dysfunction. nih.govresearchgate.net These findings from various experimental models suggest that the compound's neuroprotective actions translate into tangible improvements in neurological performance. nih.gov
Cerebral ischemia/reperfusion injury involves damage caused by the restoration of blood flow and oxygen to ischemic tissue, a process that leads to oxidative stress. researchgate.nettechscience.com this compound has been investigated for its ability to protect against this form of injury, known as hypoxia/reoxygenation (H/R) injury.
In studies using human cerebral microvascular endothelial cells, this compound was found to alleviate oxidative stress caused by H/R. techscience.com This protective effect is linked to its role as an anti-cholinergic agent, specifically through the inhibition of muscarinic acetylcholine (B1216132) receptors. techscience.com The compound's mechanism in this context involves regulating the production of nitric oxide (NO) and reactive oxygen species (ROS), which are key mediators of oxidative damage. techscience.com By mitigating these effects, this compound helps to protect vascular endothelial cells from the damage induced by the H/R process. techscience.com
Impact on Neural Plasticity and Remodeling in Ischemic Conditions
Beyond its acute neuroprotective effects, research indicates that this compound may also play a role in the long-term recovery process after ischemic stroke by promoting neural plasticity and brain remodeling. nih.gov Neuroplasticity is a critical factor for functional recovery following brain injury. nih.govresearchgate.net
Studies have explored the effects of this compound on the behavior of neural cells following an ischemic event. nih.gov In a mouse model of ischemic stroke, the compound was found to promote neural cell regeneration. nih.govresearchgate.net The research involved evaluating the effects of this compound on neural proliferation and migration, which are fundamental processes for repairing damaged brain tissue. nih.govresearchgate.net This suggests that the compound may contribute to recovery by stimulating the brain's endogenous repair mechanisms.
The Notch signaling pathway is known to be involved in neural development and plasticity. Research has shown that this compound treatment significantly increased the protein levels of Notch1 and Hes1, key components of this pathway. nih.gov The involvement of the Notch signaling pathway in the effects of this compound on neural plasticity was further explored using a specific inhibitor, DAPT. nih.govresearchgate.net
The structural remodeling of neurons is a key aspect of neuroplasticity. This compound has been shown to positively influence these structural changes in the post-stroke brain. nih.gov In mice subjected to MCAO, treatment with this compound led to increased neurite intersections and a higher density of dendritic spines in the peri-infarct cortex. nih.govresearchgate.net Dendritic spines are crucial for synaptic transmission and plasticity.
This promotion of dendritic and axonal structural reorganization, along with the restructuring of synaptic vesicle proteins, points to the compound's role in enhancing neuroplasticity. nih.govresearchgate.net The study also noted a significant increase in the protein levels of Gap43, a marker for nerve growth, and Nerve Growth Factor (NGF), a neurotrophic factor that supports the growth and survival of neurons. nih.govresearchgate.net
Table 2: Effects of this compound on Neural Plasticity
| Experimental Model | Key Finding | Associated Molecular Changes |
| Ischemic Stroke (Mice) | Increased neurite intersections. nih.gov | Increased Gap43 and NGF protein levels. nih.gov |
| Ischemic Stroke (Mice) | Increased dendritic spine density. nih.govresearchgate.net | Increased Notch1 and Hes1 protein levels. nih.gov |
| Ischemic Stroke (Mice) | Promoted neural cell regeneration. nih.govresearchgate.net | Involvement of Notch signaling pathway. nih.gov |
Support for Dendritic and Axonal Structural Remodeling
Preclinical research indicates that this compound plays a significant role in promoting the structural remodeling of neurons following ischemic injury. In a study utilizing a mouse model of distal middle cerebral artery occlusion (MCAO), administration of this compound led to notable improvements in neural architecture in the peri-infarct cortex. nih.gov
Specifically, Golgi staining analysis revealed a significant increase in the number of neurite intersections and a higher density of dendritic spines in mice treated with this compound compared to untreated MCAO models. nih.gov This suggests that the compound actively supports the regrowth and branching of neurites and the formation of dendritic spines, which are crucial for establishing new synaptic connections and restoring neural circuits. These findings point to the potential of this compound in fostering structural neuroplasticity, which is essential for functional recovery after ischemic stroke. nih.gov
Enhancement of Synaptic Vesicle Protein Restructuring
In addition to its effects on neuronal structure, this compound has been observed to promote the restructuring of synaptic vesicle proteins in preclinical models of ischemic stroke. nih.govresearchgate.net The same study that demonstrated dendritic and axonal remodeling also reported that this compound treatment facilitated the regeneration of neural cells, which includes the reorganization of proteins associated with synaptic vesicles. nih.gov
Synaptic vesicles are fundamental to neurotransmission, and their proper protein composition is critical for the release of neurotransmitters. The ability of this compound to influence the restructuring of these proteins suggests a mechanism for enhancing synaptic function and communication between neurons in the recovery phase of cerebral ischemia.
Modulation of Neurotrophic Factors (e.g., NGF, Gap43)
The neurorestorative effects of this compound appear to be mediated, at least in part, by its influence on key neurotrophic factors. In a mouse model of ischemic stroke, treatment with this compound resulted in a significant increase in the protein levels of Nerve Growth Factor (NGF) and Growth Associated Protein 43 (Gap43). nih.gov
NGF is a well-established neurotrophin that plays a critical role in the survival, growth, and differentiation of neurons. researchgate.net Gap43 is a crucial protein involved in axonal growth and guidance during development and regeneration. The upregulation of both NGF and Gap43 in the presence of this compound provides a molecular basis for the observed enhancements in dendritic and axonal remodeling and neuroplasticity. nih.govresearchgate.net
Research in Experimental Vascular Cognitive Dysfunction Models
Improvements in Cognitive Parameters in Experimental Vascular Dementia
The therapeutic potential of this compound has also been investigated in the context of vascular cognitive dysfunction. In a rat model of vascular dementia induced by permanent bilateral common carotid artery occlusion, this compound treatment demonstrated significant neuroprotective effects and improvements in cognitive-related parameters.
Treatment with this compound led to a notable improvement in the neurological function and limb coordination of the vascular dementia model rats. This was accompanied by a reduction in oxidative stress, a key pathological feature of vascular dementia. Specifically, this compound treatment resulted in a significant increase in the levels of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme, and a concurrent decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in both the serum and brain tissue of the model animals.
Effects of this compound on Oxidative Stress Markers in a Rat Model of Vascular Dementia
| Parameter | Vascular Dementia Model Group | This compound Treatment Group |
|---|---|---|
| Neurological Function | Significantly Impaired | Significantly Improved |
| Limb Coordination | Significantly Impaired | Significantly Improved |
| Serum SOD Levels | Decreased | Increased |
| Brain SOD Levels | Decreased | Increased |
| Serum MDA Levels | Increased | Decreased |
| Brain MDA Levels | Increased | Decreased |
Investigations in Systemic Inflammatory Conditions (e.g., Septic Shock)
Modulation of Mesenteric Hemodynamics
Preclinical studies have explored the effects of this compound in systemic inflammatory conditions such as septic shock, with a focus on its impact on microcirculation. In a rat model of septic shock induced by lipopolysaccharide (LPS), this compound demonstrated a significant ability to modulate mesenteric hemodynamics.
Effects of this compound on Mesenteric Hemodynamics in a Rat Model of Septic Shock
| Parameter | Septic Shock Model Group | This compound Treatment Group |
|---|---|---|
| Microcirculatory Blood Flow Velocity | Slow | Restored |
| Microcirculatory Flow Patterns | Abnormal (intermittent, reciprocating) | Improved |
Suppression of Leukocyte-Endothelium Interaction
This compound has demonstrated significant effects on the interaction between leukocytes and the vascular endothelium in preclinical models of inflammation. In a study involving rats with septic shock induced by lipopolysaccharide (LPS), this compound treatment led to a notable improvement in leukocyte dynamics within the mesenteric microcirculation. nih.gov
The interaction between leukocytes and the endothelium is a critical step in the inflammatory response, involving the rolling, adhesion, and transmigration of leukocytes from the bloodstream into tissues. This compound was found to influence these early stages of leukocyte recruitment. Specifically, treatment with this compound resulted in a shorter duration of leukocyte adhesion and rolling on the vascular wall compared to the untreated septic shock group. nih.gov
Furthermore, the velocity of rolling leukocytes was observed to be slower in the LPS-induced septic shock group, indicating a stronger interaction with the endothelium. Treatment with this compound was shown to counteract this effect. nih.gov
The table below summarizes the key findings from this preclinical study, illustrating the impact of this compound on leukocyte-endothelium interaction.
Table 1: Effect of this compound on Leukocyte Dynamics in Septic Shock Rat Model
| Parameter | Control Group | LPS Group | This compound Group |
|---|---|---|---|
| Leukocyte Rolling Velocity (μm/s) | - | Slower than control | - |
| Duration of Leukocyte Adhesion/Rolling (s) | Shorter than LPS group | Longer duration | Shorter than LPS group |
Impact on Systemic Inflammatory Mediators
In addition to its effects on leukocyte-endothelial interactions, preclinical research has shown that this compound can modulate the levels of key systemic inflammatory mediators. In the same septic shock rat model, this compound treatment significantly suppressed the release of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov
Elevated levels of TNF-α and IL-6 are hallmarks of systemic inflammation and are critically involved in the pathogenesis of sepsis and other inflammatory conditions. The study demonstrated that intravenous administration of lipopolysaccharide led to a significant increase in the plasma concentrations of both TNF-α and IL-6. Treatment with this compound markedly reduced the plasma levels of these cytokines, suggesting a potent anti-inflammatory effect. nih.gov
The reduction in these systemic inflammatory mediators by this compound is a crucial aspect of its therapeutic potential in conditions characterized by excessive inflammation. The data from the study highlights the extent of this suppression. nih.gov
The table below presents the plasma levels of TNF-α and IL-6 in the different experimental groups, showcasing the impact of this compound.
Table 2: Effect of this compound on Plasma TNF-α and IL-6 Levels in Septic Shock Rat Model
| Inflammatory Mediator | Control Group (pg/mL) | LPS Group (pg/mL) | This compound Group (pg/mL) |
|---|---|---|---|
| TNF-α | - | Higher than control | 15.00 ± 0.44 |
| IL-6 | - | Higher than control | 862.70 ± 51.50 |
Comparative Preclinical Pharmacology and Future Research Trajectories
Comparative Analysis with Other Anticholinergic Agents (e.g., Atropine (B194438), Anisodamine) in Experimental Models
Preclinical studies have established that anisodine (B1665107) hydrobromide acts as a non-specific muscarinic cholinoceptor antagonist. nih.gov Its pharmacological effects are often compared with those of atropine and a related compound, anisodamine (B1666042). Anisodamine is also a non-specific cholinergic antagonist but is considered less potent and less toxic than atropine, with fewer adverse effects on the central nervous system compared to scopolamine. researchgate.net Anisodine hydrobromide's mechanism is similar to that of atropine and scopolamine, but it is noted for having stronger peripheral anticholinergic effects and lower penetrability across the blood-brain barrier. peerj.com
In experimental models of cerebral ischemia, both this compound and atropine have demonstrated neuroprotective effects. For instance, in a hypoxia/reoxygenation (H/R) model using microglial cells, both compounds, along with an M2 receptor inhibitor, were shown to decrease levels of the excitatory neurotransmitter aspartate. cellmolbiol.org Furthermore, anisodine has been reported to possess α1-adrenergic receptor antagonist properties, a feature it shares with anisodamine, which may contribute to its effects on microcirculation. wikipedia.org
Differential Receptor Subtype Interactions and Functional Outcomes
The primary therapeutic action of this compound stems from its antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are crucial in the parasympathetic nervous system. patsnap.com While often described as non-specific, research indicates some level of differential interaction with mAChR subtypes (M1-M5), which influences its functional outcomes.
In a rat model of middle cerebral artery occlusion (MCAO), a simulation of ischemic stroke, this compound was found to effectively reduce the exacerbated expression of M1, M2, M4, and M5 receptors in brain tissues subjected to hypoxia/reoxygenation. cellmolbiol.org The study highlighted a particular modulation of the M2 subtype. cellmolbiol.org This modulation is linked to key neuroprotective outcomes, including a concentration-dependent inhibition of calcium ion influx and a reduction in reactive oxygen species (ROS) levels. cellmolbiol.org The ability of this compound to antagonize these receptors contributes to its vasodilatory properties and its capacity to improve microcirculation and reduce vascular resistance in ischemic tissues. patsnap.com
| Agent | Target Receptor Subtypes Modulated | Observed Functional Outcomes in H/R Model | Source |
|---|---|---|---|
| This compound | M1, M2, M4, M5 (reduced expression) | Decreased aspartate levels, inhibited Ca2+ influx, reduced ROS levels | cellmolbiol.org |
| Atropine | Not specified (used as control) | Decreased aspartate levels | cellmolbiol.org |
Exploration of Novel Molecular Targets and Pathways beyond mAChRs
Beyond its well-documented role as a muscarinic receptor antagonist, preclinical research has identified other molecular pathways that contribute to the therapeutic effects of this compound. A significant finding is its interaction with the Notch signaling pathway, which is critical for cell proliferation, differentiation, and apoptosis. nih.govmdpi.com
In a mouse MCAO model, this compound treatment was shown to significantly increase the protein levels of Notch1 and its downstream effector Hes1. nih.gov This effect was associated with enhanced neural cell regeneration, including dendritic and axonal restructuring, and improved neurological function post-stroke. nih.gov The study confirmed the involvement of this pathway by using DAPT, a γ-secretase inhibitor that blocks Notch signaling, which prevented these positive outcomes. nih.gov
Other identified mechanisms that extend beyond mAChR blockade include:
Anti-inflammatory effects : Anisodine can inhibit the release of pro-inflammatory cytokines. patsnap.com
Antioxidant activity : It has been shown to mitigate oxidative stress. frontiersin.org
Regulation of signaling pathways : It can activate the ERK1/2 signaling pathway, which is involved in cell survival and differentiation. frontiersin.org
Inhibition of neuronal apoptosis : Preclinical studies have demonstrated its ability to protect neurons from apoptotic cell death. frontiersin.org
Adrenergic receptor antagonism : Anisodine also acts as an α1-adrenergic receptor antagonist, which contributes to its vasodilatory effects. wikipedia.org
Synergistic Effects of this compound in Combination Therapies in Preclinical Settings
The potential for this compound to work synergistically with other therapeutic agents has been explored in preclinical combination therapies. One notable example is the formulation known as "Compound Anisodine" (CA), which combines this compound with procaine (B135) hydrochloride. nih.gov
Procaine hydrochloride is a local anesthetic that also possesses antioxidant and neuroprotective properties. nih.govnih.gov In a mouse model of chronic ocular hypertension, CA was investigated for its neuroprotective effects on retinal ganglion cells (RGCs). nih.gov The study found that while the experimental induction of hypertension caused a distinct loss of RGCs, the group treated with CA showed a significantly higher quantity of surviving RGCs and nerve fibers compared to the untreated hypertensive group. nih.gov This suggests that the combination of this compound's microcirculation-improving effects and procaine's antioxidant activity provides a synergistic neuroprotective role. nih.gov
Development of Advanced Preclinical Models for Comprehensive Assessment
The evaluation of this compound's therapeutic potential relies on the use of robust and clinically relevant preclinical models. These models are essential for studying disease pathology and assessing the efficacy of new treatments.
Key experimental models used in this compound research include:
Middle Cerebral Artery Occlusion (MCAO) Model : This is a widely used and well-established model for inducing focal cerebral ischemia, mimicking human ischemic stroke. cellmolbiol.orgnih.gov It has been instrumental in demonstrating the neuroprotective, anti-inflammatory, and neuroplasticity-promoting effects of this compound. frontiersin.orgnih.govresearchgate.net
Hypoxia/Reoxygenation (H/R) Model : This in vitro model uses cell cultures (such as microglial cells and astrocytes) to simulate the ischemic condition of oxygen and glucose deprivation followed by reperfusion. cellmolbiol.org It is valuable for dissecting specific cellular and molecular mechanisms, such as receptor expression changes, ion influx, and oxidative stress. cellmolbiol.org
Chronic Ocular Hypertension Model : This model, created by injecting microbeads into the anterior chamber of the eye, is used to study glaucoma-related degeneration of retinal ganglion cells. nih.gov It has been employed to assess the neuroprotective effects of combination therapies involving this compound. nih.gov
Conscious Telemetered Dog Model : This model allows for the detailed study of cardiovascular and respiratory functions in conscious, unrestrained animals, providing important data for cardiorespiratory safety profiling. nih.gov
Translational Research Considerations from Preclinical Findings
Translating preclinical findings into clinical applications is a critical goal of pharmacological research. The extensive preclinical data on this compound provides a strong evidence-based rationale for its clinical use and for future investigations. researchgate.net
The neuroprotective effects observed in the MCAO and H/R models, such as reduced neuronal apoptosis, decreased inflammation, and improved neurological function, directly support the clinical investigation of this compound for acute ischemic stroke. frontiersin.orgcellmolbiol.orgnih.gov A systematic review and meta-analysis of clinical trials has already shown that this compound injection is effective and safe for improving outcomes in patients with this condition. nih.gov
Furthermore, the discovery of its activity on the Notch signaling pathway opens new avenues for therapeutic strategies targeting neurorestoration and plasticity in the chronic phase of stroke. nih.govresearchgate.net Understanding these novel mechanisms allows for the potential development of more targeted therapies or combination treatments. The synergistic effects seen with procaine in ocular models also suggest that combination therapies could be a promising strategy for other neurodegenerative conditions. nih.gov Future research can focus on optimizing these combinations and exploring their efficacy in a wider range of diseases, bridging the gap from preclinical models to clinical practice.
Q & A
Q. What is the primary mechanism of action of anisodine hydrobromide in modulating cardiovascular and neurological systems?
this compound (Ani) functions as an anticholinergic agent, primarily targeting muscarinic acetylcholine receptors (mAChRs). Its mechanism involves competitive inhibition of acetylcholine binding, leading to reduced parasympathetic activity. In cardiovascular studies, this manifests as increased heart rate and shortened PR/QTcV intervals via M2 receptor blockade . For neuroprotection, Ani attenuates hypoxia/reoxygenation-induced mAChR overexpression in endothelial cells, reducing oxidative stress . Methodologically, receptor specificity is validated using radioligand binding assays and in vitro models like HCMEC/D3 cells under hypoxic conditions .
Q. What are the standard methodologies for assessing the safety profile of this compound in preclinical models?
Preclinical safety evaluations typically use telemetry-implanted Beagle dogs to monitor ECG, blood pressure, and respiratory parameters in conscious subjects. Key endpoints include heart rate variability, QT interval corrections (e.g., QTcV formula), and statistical analysis via repeated-measures ANOVA with Greenhouse-Geisser corrections for non-spherical data . Dose-dependent effects are critical: doses ≥0.4 mg/kg induce significant tachycardia, while 0.1 mg/kg shows no adverse effects, establishing a safety threshold .
Q. How is this compound quantified in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection (210 nm) is the gold standard. A validated method uses an ODS column, a mobile phase of methanol and potassium dihydrogen phosphate (pH 3.5), and butyl-p-hydroxybenzoate as an internal standard. This achieves a linear range of 0.53 µg, recovery rates of 99.5%, and RSD <2.6% .
Q. What experimental models are used to study this compound’s neuroprotective effects?
Chronic cerebral hypoperfusion in rats and in vitro hypoxia/reoxygenation models are common. Parameters include apoptosis markers (TUNEL staining), Ca²⁺ flux assays, and ERK1/2 phosphorylation levels. Ani at low doses (e.g., 0.1 mg/kg) reduces apoptosis by upregulating p-ERK1/2, validated via Western blot and ATPase activity assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-dependent cardiovascular effects?
Discrepancies arise from species-specific receptor affinities and experimental designs. For example, in dogs, Ani ≥0.4 mg/kg increases heart rate significantly, while 0.1 mg/kg has no effect. To address contradictions, use Latin square crossover designs to control inter-individual variability and apply MANOVA with Dunnett’s post hoc tests for multi-dose comparisons . Additionally, validate receptor binding kinetics using isolated tissue preparations (e.g., rat atria) to differentiate M2 vs. M3 receptor contributions .
Q. What experimental design considerations are critical for evaluating this compound’s respiratory safety?
Respiratory parameters (tidal volume, minute ventilation) must be recorded via implanted telemetry to avoid anesthesia artifacts. Use 24-hour continuous monitoring with 2-minute data averaging to mitigate movement noise. Statistical power is enhanced by cohort sizes ≥6 dogs/group and time-point stratification (e.g., 5 min to 24 h post-dose). Notably, Ani-induced tachypnea is transient (≤20 min) and non-significant in dogs, requiring high-resolution waveform analysis .
Q. How does this compound modulate apoptotic pathways in cerebral ischemia-reperfusion injury?
Ani suppresses apoptosis by activating the ERK1/2 signaling pathway, which inhibits caspase-3 and stabilizes mitochondrial membrane potential. Methodologically, combine TUNEL assays with Ca²⁺ imaging to link ERK1/2 phosphorylation to intracellular calcium homeostasis. Dose-response studies (e.g., 0.1–6.4 mg/kg) reveal that neuroprotection is optimal at low doses, while higher doses exacerbate oxidative stress .
Q. What strategies validate receptor subtype specificity in this compound’s anticholinergic activity?
Radioligand displacement assays using selective antagonists (e.g., pirenzepine for M1, methoctramine for M2) quantify receptor affinity. In silico docking models (e.g., AutoDock Vina) predict binding poses to mAChR subtypes, corroborated by mutagenesis studies on key residues (e.g., Asp113 in M3 receptors) .
Q. How can combinatorial therapies involving this compound be optimized for ischemic optic neuropathy?
Co-administration with cytidine-5'-diphosphate enhances axonal regeneration in rat optic nerve crush models. Use factorial experimental designs to test synergy, with endpoints like retinal ganglion cell survival and visual evoked potentials. Meta-analyses of RCTs (n=584 patients) support Ani’s efficacy in cerebral infarction when combined with cobaltamin, but require stratification by baseline NIHSS scores .
Q. What statistical approaches address variability in cardiovascular telemetry data for this compound studies?
Apply mixed-effects models to account for repeated measurements and inter-animal variability. For non-normal data (e.g., QTcV intervals), use non-parametric tests like Friedman ANOVA. Sensitivity analyses (e.g., excluding outliers via Grubbs’ test) ensure robustness. Software tools include SPSS for ANOVA and R for Bayesian hierarchical modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
